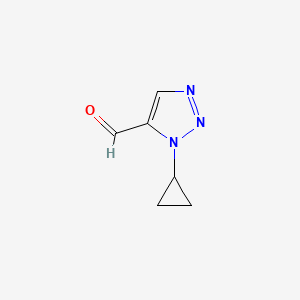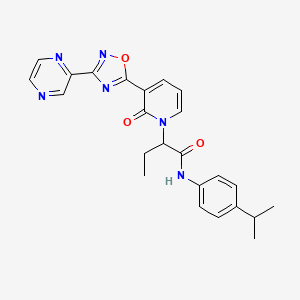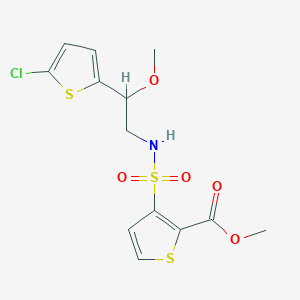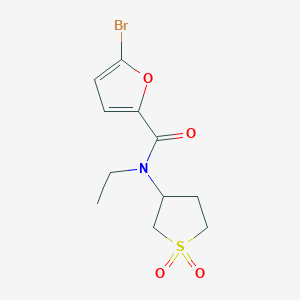
1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including this compound, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the click chemistry approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3-5H,1-2H2 .Chemical Reactions Analysis
1,2,3-triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.14 . It is a powder in physical form . It has a strong dipole moment and the ability to form hydrogen bonds .Scientific Research Applications
Peptidotriazoles Synthesis
A novel method for the solid-phase synthesis of peptidotriazoles, utilizing regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, has been developed. This approach allows for the incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis on polar supports. The process is characterized by its mild and efficient nature, achieving over 95% conversion and purity in most cases, which is a testament to its potential in producing diversely substituted triazoles for various biochemical applications (Tornøe, Christensen, & Meldal, 2002).
Molecular and Crystal Structures
Investigations into the crystal and molecular structures of triazole derivatives, including those related to "1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde," reveal significant insights into their chemical properties. For instance, the study of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole showcased the molecule's structural disposition, highlighting considerable delocalization of π-electron density within the triazole ring. Such structural elucidations contribute to understanding the molecule's reactivity and potential applications in material science and medicinal chemistry (Boechat et al., 2010).
Antimicrobial Agent Synthesis
A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives aimed at potential antimicrobial applications utilized a Vilsmeier–Haack reaction approach. This research underscores the utility of triazole derivatives in developing novel compounds with broad-spectrum antimicrobial activities. The synthesized compounds demonstrated moderate to good anti-oxidant activities, further supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme, indicating their promise as effective antimicrobial agents (Bhat et al., 2016).
Green Synthesis Approaches
Research on the synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green, and recyclable DBU–H2O catalytic system exemplifies the shift towards environmentally friendly synthesis methods. These methodologies offer advantages such as high atom economy, low environmental impact, and good yields in shorter reaction times, showcasing the versatility and applicability of triazole derivatives in sustainable chemical synthesis (Singh, Sindhu, & Khurana, 2013).
Mechanism of Action
Safety and Hazards
The safety information for 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The future directions for 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields such as pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .
properties
IUPAC Name |
3-cyclopropyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKMEYYXQQTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782544-86-8 |
Source


|
| Record name | 1-cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)


![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)


![3-[2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2752985.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)
![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)